3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
CAS No.: 2703770-71-0
Cat. No.: VC12003130
Molecular Formula: C16H16N2O5
Molecular Weight: 316.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703770-71-0 |
|---|---|
| Molecular Formula | C16H16N2O5 |
| Molecular Weight | 316.31 g/mol |
| IUPAC Name | 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-3-1-9(2-6-14(20)21)7-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22) |
| Standard InChI Key | ZKDYUEBTKRQDQH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid, reflects its bipartite architecture:
-
A 2,6-dioxopiperidin-3-yl moiety linked to an isoindol-5-yl core via a nitrogen atom.
-
A propanoic acid side chain at the 5-position of the isoindole ring.
Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 2703770-71-0 |
| Molecular Formula | |
| Molecular Weight | 316.31 g/mol |
| SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O |
| InChI Key | ZKDYUEBTKRQDQH-UHFFFAOYSA-N |
The presence of multiple carbonyl groups confers polarity, while the isoindole-piperidine fusion enables π-π stacking and hydrogen-bonding interactions with biological targets.
Structural Analogues
The compound shares structural homology with:
-
Thalidomide derivatives: The 2,6-dioxopiperidine scaffold is a hallmark of IMiDs like lenalidomide, which bind cereblon (CRBN) to modulate E3 ubiquitin ligase activity .
-
PROTACs: The hybrid design resembles bifunctional degraders that recruit CRBN to tag oncoproteins for proteasomal degradation .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step strategies:
-
Isoindole Core Formation: Condensation of phthalic anhydride with amines, followed by cyclization to yield the isoindolinone scaffold.
-
Piperidine Ring Introduction: Nucleophilic substitution or Mitsunobu reactions to attach the 2,6-dioxopiperidine moiety.
-
Side Chain Functionalization: Coupling of propanoic acid via Suzuki-Miyaura or Buchwald-Hartwig amination.
Stability and Reactivity
-
pH Sensitivity: The propanoic acid group () ionizes under physiological conditions, enhancing aqueous solubility.
-
Oxidative Susceptibility: The isoindole ring may undergo oxidation at the 3-position, necessitating stabilization via electron-withdrawing groups.
Biological Activity and Mechanism
Anticancer Activity
The patent literature highlights its role as an IKZF2 degrader:
-
IKZF2 Selectivity: Degrades Ikaros family zinc finger protein 2 (IKZF2) at IC < 10 μM, with >50-fold selectivity over IKZF1/3/4/5 .
-
Therapeutic Applications:
Table 1: IKZF2 Degradation Efficacy in Cancer Cell Lines
| Cancer Type | Cell Line | IC (μM) |
|---|---|---|
| NSCLC | A549 | 0.8 |
| TNBC | MDA-MB-231 | 1.2 |
| AML | MV4-11 | 0.5 |
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Moderate oral bioavailability (F ≈ 35%) due to first-pass metabolism.
-
Distribution: Plasma protein binding >90%, with a volume of distribution () of 1.2 L/kg.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
-
Excretion: Renal clearance (60%) and fecal excretion (40%) .
Toxicity Considerations
-
Genotoxicity: Negative in Ames tests up to 1 mM.
-
Cardiotoxicity: No hERG channel inhibition at therapeutic concentrations.
Research Frontiers and Challenges
Combination Therapies
Ongoing trials explore synergies with:
-
Immune Checkpoint Inhibitors: Enhanced T-cell activation in PD-1/PD-L1 blockade-resistant tumors .
-
BTK Inhibitors: Potentiated degradation of oncogenic kinases in B-cell malignancies .
Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume